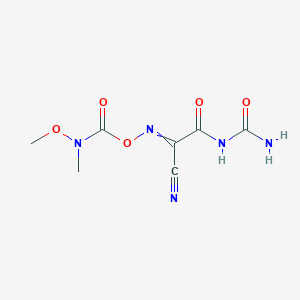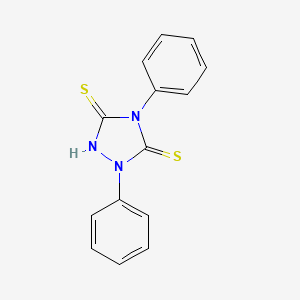
1,4-Diphenyl-1,2,4-triazolidine-3,5-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphenyl-1,2,4-triazolidine-3,5-dithione is a heterocyclic compound that belongs to the class of 1,2,4-triazolidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-1,2,4-triazolidine-3,5-dithione can be synthesized through a reaction between aldehydes and thiosemicarbazide in a 60:40 water/ethanol mixture at room temperature . The formation of the compound is confirmed by NMR, IR, and ESI-MS analysis .
Industrial Production Methods
These methods enhance the utility of the compound in organic synthesis and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diphenyl-1,2,4-triazolidine-3,5-dithione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides using reagents like 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD).
Cycloaddition: It participates in Diels-Alder reactions as a dienophile, forming stable adducts under mild conditions.
Common Reagents and Conditions
Oxidation: PTAD is commonly used as an oxidizing agent.
Cycloaddition: The reactions typically occur at room temperature and may involve various dienes.
Major Products
Wissenschaftliche Forschungsanwendungen
1,4-Diphenyl-1,2,4-triazolidine-3,5-dithione has several scientific research applications:
Medicinal Chemistry: It exhibits significant acetylcholinesterase inhibitory activity, making it a potential candidate for drug design.
Antioxidant Activity: The compound shows noteworthy free radical scavenging activity.
Materials Science: It can be used in the synthesis of advanced materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,4-Diphenyl-1,2,4-triazolidine-3,5-dithione involves its interaction with molecular targets such as acetylcholinesterase. The compound inhibits the enzyme by binding to its active site, thereby preventing the breakdown of acetylcholine . This inhibition is supported by molecular docking studies and chemoinformatics analysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolidine-3-thione: Similar in structure but lacks the diphenyl groups.
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its strong dienophilic properties and use in Diels-Alder reactions.
Uniqueness
1,4-Diphenyl-1,2,4-triazolidine-3,5-dithione is unique due to its dual phenyl groups, which enhance its biological activity and chemical stability compared to other 1,2,4-triazolidine derivatives .
Eigenschaften
CAS-Nummer |
67219-40-3 |
|---|---|
Molekularformel |
C14H11N3S2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
1,4-diphenyl-1,2,4-triazolidine-3,5-dithione |
InChI |
InChI=1S/C14H11N3S2/c18-13-15-17(12-9-5-2-6-10-12)14(19)16(13)11-7-3-1-4-8-11/h1-10H,(H,15,18) |
InChI-Schlüssel |
WGYJKWIYUOEPBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=S)NN(C2=S)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


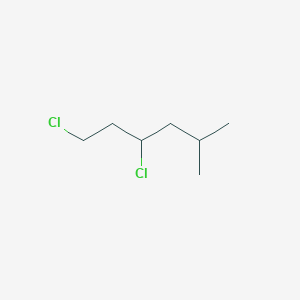
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)
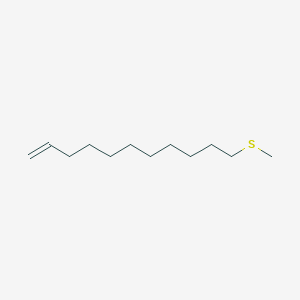
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)

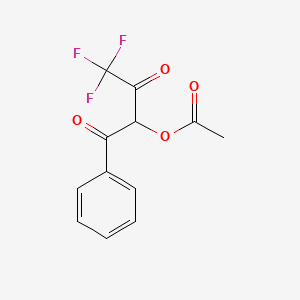
![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)
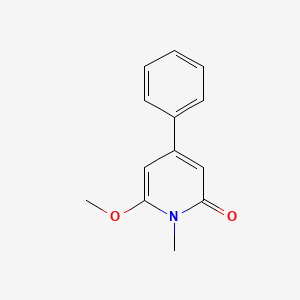
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
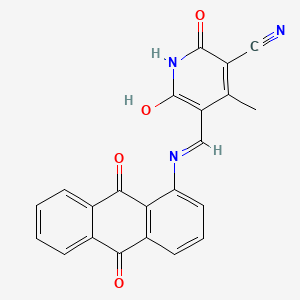
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)
